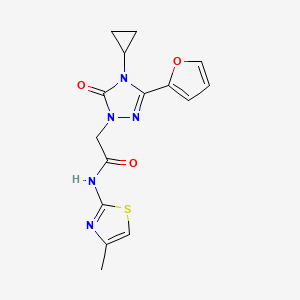

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-9-8-24-14(16-9)17-12(21)7-19-15(22)20(10-4-5-10)13(18-19)11-3-2-6-23-11/h2-3,6,8,10H,4-5,7H2,1H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJCXKGPVPDQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Triazole Ring : Known for antifungal and antibacterial properties.

- Furan Moiety : Contributes to the compound's reactivity and potential biological activity.

- Cyclopropyl Group : Enhances the compound's interaction with biological targets.

- Thiazole Component : Associated with various pharmacological effects including anticancer activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in bacterial and fungal metabolism.

- Cell Signaling Interference : The compound may modulate cellular signaling pathways, impacting cell proliferation and survival.

- Antimicrobial Activity : Studies indicate significant antimicrobial effects against a range of pathogens, including resistant strains.

Antimicrobial Properties

The compound has shown promising results in various antimicrobial assays. The following table summarizes its activity against different pathogens:

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 8 | |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects against cancer cell lines. The following data highlights its efficacy:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound may possess significant anticancer potential.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Barbuceanu et al. demonstrated that the synthesized triazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, particularly against resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro studies have shown that compounds with similar structural motifs exhibit enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole or triazole components can lead to improved therapeutic profiles .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents . Triazole derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have demonstrated that triazole hybrids exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and chloramphenicol .

Antifungal Properties

The compound's structure suggests potential antifungal activity as well. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism has been exploited in several antifungal treatments .

Neuroprotective Effects

Research indicates that triazole derivatives can also act as neuroprotectants. They may exert protective effects against neuronal damage through various pathways, including antioxidant mechanisms and modulation of neurotransmitter systems .

Anticancer Potential

Preliminary studies have suggested that triazole compounds might possess anticancer properties. They are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Agrochemicals

The compound's structural characteristics make it a candidate for use in agrochemicals , particularly as a fungicide or herbicide. Triazole compounds are widely used in agriculture to control fungal diseases in crops due to their effectiveness and low toxicity to plants .

Plant Growth Regulators

Some triazoles have been studied for their role as plant growth regulators, influencing processes like seed germination and root development. This application could enhance crop yields and resilience against environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized triazole derivatives, including the compound , revealed significant antibacterial activity against a range of pathogens. The results indicated that modifications to the triazole ring influenced antimicrobial potency. For example, derivatives with specific substituents exhibited MIC values lower than those of conventional antibiotics .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, triazole derivatives were tested against Candida albicans. The study found that certain modifications enhanced the antifungal efficacy significantly compared to standard treatments like fluconazole. The compound's unique structure may contribute to its improved binding affinity to fungal enzymes .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with derivatives bearing modifications to the acetamide substituent or triazole core. Key analogues include:

2.1.1 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 1797738-71-6)

- Key Difference : The N-substituent is a 2-(trifluoromethyl)phenyl group instead of 4-methylthiazol-2-yl.

- The phenyl ring may engage in stronger aromatic interactions, while the thiazole’s nitrogen could participate in hydrogen bonding.

2.1.2 (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Key Difference : A β-lactam antibiotic backbone with a thiadiazole-thioether substituent.

- Implications :

- The β-lactam core confers antibacterial activity, while the triazole-thiazole hybrid in the target compound may target different pathways (e.g., kinase inhibition).

Physicochemical and Bioactivity Comparisons

*Predicted using fragment-based methods.

Electronic Effects :

- The methylthiazol group in the target compound offers moderate polarity due to the thiazole’s nitrogen, balancing solubility and membrane penetration.

Steric Effects :

- The bulkier 2-(trifluoromethyl)phenyl substituent may hinder binding to compact active sites compared to the smaller methylthiazol group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.